

Preclinical Pharmacology and Toxicology of Zofenopril Calcium: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Zofenopril (calcium)*

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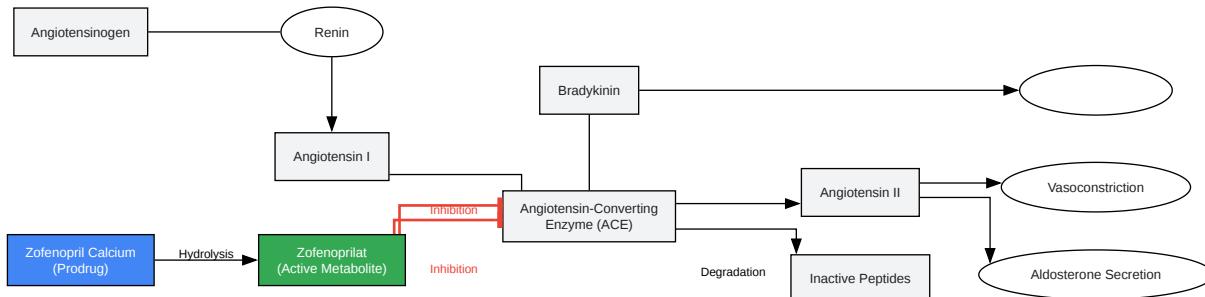
This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of Zofenopril calcium, an angiotensin-converting enzyme (ACE) inhibitor. Zofenopril is a prodrug that is hydrolyzed in vivo to its active metabolite, zofenoprilat.^{[1][2]} This document details its mechanism of action, pharmacokinetic profile, and toxicological evaluation based on available preclinical data.

Preclinical Pharmacology

Zofenopril calcium has demonstrated potent and long-lasting inhibition of ACE in various preclinical models, leading to its antihypertensive effects.^{[3][4]} Its pharmacological activity is primarily attributed to its active metabolite, zofenoprilat.^[5]

Mechanism of Action

Zofenoprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).^{[5][6]} This inhibition blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.^[5] Reduced levels of angiotensin II lead to vasodilation and a decrease in aldosterone secretion, which in turn reduces sodium and water retention, contributing to the lowering of blood pressure.^{[5][6]} Additionally, ACE is responsible for the degradation of bradykinin, a peptide with vasodilatory properties.^[5] By inhibiting ACE, zofenoprilat increases bradykinin levels, further promoting vasodilation.^{[5][7]} The sulphydryl group in zofenopril's structure may also contribute to its cardioprotective effects through antioxidant properties.^{[8][9]}

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Mechanism of action of Zofenopril calcium.

In Vitro Efficacy

Zofenopril's active metabolite, zofenoprilat, has demonstrated potent inhibitory activity against ACE from various sources.

Parameter	Species/Tissue	Zofenoprilat	Captopril	Reference
IC50 (ACE Inhibition)	Rabbit Lung	8 nM	23 nM	[3]
IC50 (ACE Inhibition)	SHR Tissues (aorta, brain, heart, lung, kidney, serum)	0.8 - 2.8 nM	-	[7]
EC50 (Inhibition of Angiotensin I-induced contractions)	Guinea Pig Ileum	3 nM	-	[3]
EC50 (Potentiation of Bradykinin-induced contractions)	Guinea Pig Ileum	1 nM	-	[3]

In Vivo Efficacy

Oral administration of zofenopril has been shown to be an effective and long-lasting ACE inhibitor and antihypertensive agent in several animal species.[\[3\]](#)[\[4\]](#)

Species	Model	Dose (p.o.)	Effect	Reference
Rat	Spontaneously Hypertensive (SHR)	6.6 mg/kg	20 mm Hg decrease in blood pressure	[3]
Rat	Spontaneously Hypertensive (SHR)	22.0 mg/kg	33 mm Hg decrease in blood pressure	[3]
Rat	Spontaneously Hypertensive (SHR)	22 mg/kg b.i.d. for 14 days	47 mm Hg decrease in systolic blood pressure	[7]
Rat	2-Kidney, 1-Clip (2K-1C)	6.6 mg/kg	70 mm Hg decrease in blood pressure	[7]
Rat, Dog, Monkey	Normotensive	0.03 - 0.6 mg/kg	Dose-dependent inhibition of angiotensin I pressor response	[7]

Preclinical Pharmacokinetics

Zofenopril is a prodrug that undergoes extensive and rapid hydrolysis to its active form, zofenoprilat, after oral administration.[5][10]

Parameter	Rat	Dog	Monkey	Reference
Oral Absorption (Zofenopril)	>80%	>80% (100% for [14C]zofenopril)	>70%	[7]
Bioavailability (Zofenoprilat)	100%	>70% (93% for [14C]zofenopril)	50%	[7]
T _{max} (Zofenoprilat)	0.3 - 0.9 h	0.3 - 0.9 h	0.3 - 0.9 h	[7]
T _{1/2} (Zofenoprilat)	5 - 7 h	5 - 7 h	5 - 7 h	[7]

Experimental Protocols

In Vitro ACE Inhibition Assay

Objective: To determine the in vitro potency of zofenoprilat in inhibiting ACE activity.

Methodology:

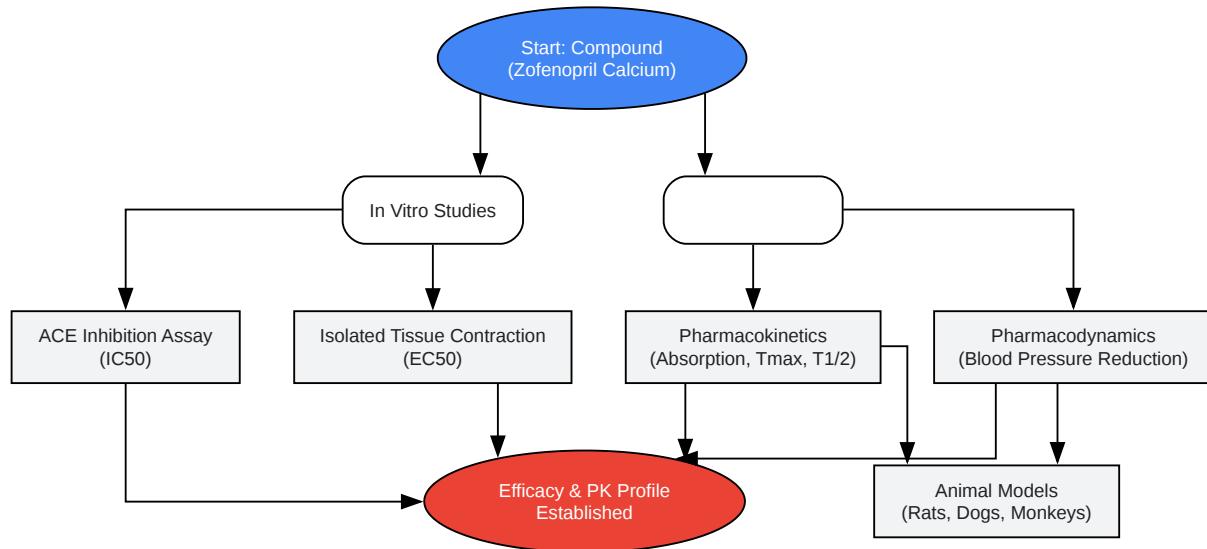
- Enzyme Source: Rabbit lung acetone powder extract is commonly used as a source of ACE. [11]
- Substrate: A synthetic substrate such as hippuryl-histidyl-leucine is used. [11]
- Procedure: The enzyme is incubated with the substrate in the presence of varying concentrations of the test compound (zofenoprilat) and a reference compound (captopril).
- Detection: The product of the enzymatic reaction (e.g., histidyl-leucine) is quantified, typically by spectrophotometry or fluorometry.
- Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive effect of orally administered zofenopril.

Methodology:

- Animal Model: Male Spontaneously Hypertensive Rats (SHR) are a commonly used model for essential hypertension.[9][12]
- Acclimation: Animals are acclimatized to the laboratory conditions and trained for blood pressure measurements.
- Blood Pressure Measurement: Systolic blood pressure and heart rate are measured by a non-invasive tail-cuff method before and at multiple time points after drug administration.
- Drug Administration: Zofenopril calcium is suspended in a suitable vehicle (e.g., 0.2% carboxymethylcellulose) and administered orally by gavage.[9]
- Study Groups: The study typically includes a vehicle control group and multiple dose groups of zofenopril. A positive control group receiving another ACE inhibitor like captopril may also be included.
- Data Analysis: The change in blood pressure from baseline is calculated for each group and compared.



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General workflow for preclinical pharmacological assessment.

Preclinical Toxicology

The preclinical safety evaluation of zofenopril calcium has been conducted in various animal species. The observed toxicological effects are generally consistent with those of the ACE inhibitor class.

Acute Toxicity

No significant acute toxicological data for zofenopril has been identified in literature searches. [13] Overdoses of ACE inhibitors are generally considered rare and may lead to hypotension. [13]

Repeat-Dose Toxicity

In repeat-dose oral toxicity studies conducted in multiple mammalian species, the most common treatment-related effects were consistent with the pharmacological activity of ACE inhibitors. These included:

- Decreased erythrocytic parameters
- Increased serum urea nitrogen
- Decreased heart weight
- Hyperplasia of the juxta-glomerular cells

These effects were observed at dose levels significantly higher than the maximum recommended human dose.[\[14\]](#)

Genotoxicity

While specific genotoxicity study results for zofenopril are not detailed in the provided search results, a standard battery of tests is typically conducted for pharmaceuticals. This would likely include:

- A test for gene mutation in bacteria (Ames test).
- An in vitro cytogenetic assay in mammalian cells or an in vitro mouse lymphoma assay.
- An in vivo test for chromosomal damage using rodent hematopoietic cells.

Carcinogenicity

Carcinogenicity studies are typically conducted in rodents for drugs intended for long-term use. While ACE inhibitors can cause growths in glands, they rarely cause malignant cancer.[\[13\]](#)

Reproductive and Developmental Toxicity

As a class, ACE inhibitors have been shown to cause injury and death to the developing fetus during late pregnancy in animal studies.[\[13\]](#) These effects can include fetal hypotension, renal failure, and skull and lung underdevelopment.[\[13\]](#) Therefore, the use of zofenopril is contraindicated during pregnancy.[\[15\]](#) Developmental and reproductive toxicity (DART) studies are designed to assess safety at all stages of the life cycle.[\[16\]](#)

Experimental Protocol for Developmental Toxicity Study (General):

- Animal Model: Typically conducted in rats and rabbits.

- Dosing: The test compound is administered during the period of organogenesis.
- Dose Selection: A range of doses is used, with the highest dose intended to produce some maternal toxicity and the lowest dose providing an exposure level relevant to human use.[16]
- Endpoints: The study evaluates maternal toxicity, and fetal parameters including viability, growth, and the presence of external, visceral, and skeletal malformations.[16]
- Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for maternal and developmental toxicity are determined.[16]

Conclusion

Preclinical studies have established that zofenopril calcium is a potent and long-acting ACE inhibitor with a favorable pharmacokinetic profile in several animal species. Its mechanism of action, involving the inhibition of the renin-angiotensin-aldosterone system and potentiation of bradykinin, leads to effective blood pressure reduction. The toxicological profile of zofenopril is consistent with the known effects of the ACE inhibitor class. This comprehensive preclinical data package has supported its clinical development and use in the treatment of hypertension and other cardiovascular diseases.

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